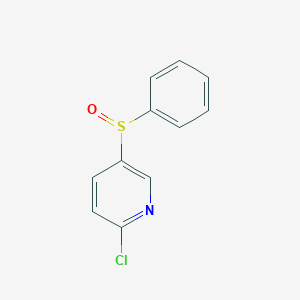

2-Chloro-5-(phenylsulfinyl)pyridine

描述

属性

分子式 |

C11H8ClNOS |

|---|---|

分子量 |

237.71 g/mol |

IUPAC 名称 |

5-(benzenesulfinyl)-2-chloropyridine |

InChI |

InChI=1S/C11H8ClNOS/c12-11-7-6-10(8-13-11)15(14)9-4-2-1-3-5-9/h1-8H |

InChI 键 |

ZSGRJAUAXCVCBW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)S(=O)C2=CN=C(C=C2)Cl |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Substituent Effects

Halogenated Pyridines

- 2-Chloro-5-(trifluoromethyl)pyridine: Structure: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to the sulfinyl group. Physical Properties: Market data indicates a global production capacity of ~1,000 tons/year (2024), with a price range of $50–100/kg . Applications: Widely used in insecticides (e.g., neonicotinoids) due to its stability and lipophilicity .

- 2-Chloro-5-fluoropyridine: Reactivity: Fluorine’s electronegativity increases ring electron deficiency, favoring nucleophilic aromatic substitution.

Sulfur-Containing Derivatives

2-Chloro-5-(methylthio)pyridine :

2-Chloro-5-(chloromethyl)pyridine :

Nitrogenous Derivatives

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: These compounds exhibit antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. The sulfinyl group in 2-Chloro-5-(phenylsulfinyl)pyridine may similarly enhance target binding .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Functional Group |

|---|---|---|---|---|

| 2-Chloro-5-(phenylsulfinyl)pyridine | ~235.7* | ~250–280* | Moderate (due to -S(O)Ph) | Sulfinyl |

| 2-Chloro-5-(trifluoromethyl)pyridine | 181.5 | 45–47 | Low (lipophilic) | Trifluoromethyl |

| 2-Chloro-5-fluoropyridine | 131.5 | 30–32 | Moderate | Fluorine |

| 2-Chloro-5-(chloromethyl)pyridine | 162.0 | N/A | Low | Chloromethyl |

*Estimated based on analogs .

准备方法

Diazotization and Chlorine Substitution

An alternative route involves diazotization of 2-amino-5-(phenylthio)pyridine. Treatment with concentrated hydrochloric acid and sodium nitrite at -15°C generates a diazonium intermediate, which decomposes to yield 2-chloro-5-(phenylthio)pyridine. This method avoids harsh chlorination conditions and is conducted at low temperatures to minimize side reactions.

Reaction Conditions:

-

Temperature: -15°C during diazotization.

-

Reagents: NaNO₂ (1 eq), HCl (excess).

-

Workup: Neutralization with NaOH and extraction with methylene chloride.

Alternative Pathways for Sulfinyl Group Incorporation

Direct Sulfinyl Group Introduction via Nucleophilic Substitution

A less explored route involves substituting a leaving group (e.g., Cl) at the 5-position with a phenylsulfinyl moiety. However, nucleophilic aromatic substitution (NAS) for sulfinyl groups is rare due to the poor nucleophilicity of sulfoxide anions. Instead, transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) might be employed, though no examples are provided in the sources.

Radical-Mediated Sulfur Functionalization

Source describes the use of methyl ethyl ketone peroxide as a radical initiator for chlorination reactions. A similar approach could generate sulfinyl radicals for incorporation into the pyridine ring. For example, phenylsulfinyl radicals generated via peroxide decomposition might react with 2-chloro-5-bromopyridine under UV irradiation.

Potential Conditions:

Comparative Analysis of Synthetic Routes

Reaction Optimization and Scalability

Solvent Selection

-

Polar aprotic solvents (e.g., hexamethylphosphoramide) are used in related reactions for their ability to stabilize intermediates. However, toxicity concerns necessitate alternatives like dimethyl sulfoxide (DMSO) or N-methylpyrrolidinone (NMP).

-

Halogenated solvents (e.g., 1,2,4-trichlorobenzene) are preferred for high-temperature reactions due to their high boiling points.

Temperature and Time

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for introducing the phenylsulfinyl group at the 5-position of 2-chloropyridine?

- Methodology : Nucleophilic substitution or oxidation of a thioether intermediate (e.g., using mCPBA or H₂O₂ in acetic acid) is common for sulfinyl group installation. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (reflux vs. RT) influence yield and stereochemical outcomes .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation to sulfone derivatives.

Q. How can the stereochemistry of the sulfinyl group be resolved and confirmed experimentally?

- Methodology : Chiral HPLC or crystallization with chiral auxiliaries can separate enantiomers. Absolute configuration is determined via X-ray crystallography (using SHELX for refinement ) or comparative analysis of ¹H/¹³C-NMR chemical shifts with known sulfinylpyridine analogs .

Q. What spectroscopic techniques are critical for characterizing 2-Chloro-5-(phenylsulfinyl)pyridine?

- Methodology :

- NMR : ¹H and ¹³C-NMR identify substituent positions (e.g., chlorine at C2, sulfinyl at C5). ¹⁹F-NMR (if fluorinated analogs exist) and NOESY can probe spatial arrangements .

- MS : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

- IR : Sulfinyl S=O stretching (~1040–1080 cm⁻¹) validates functional group integrity .

Advanced Research Questions

Q. How does the sulfinyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The sulfinyl group acts as a directing group, enhancing reactivity at the C3/C4 positions via electronic effects. Pd-catalyzed couplings require ligand optimization (e.g., SPhos or XPhos) to mitigate steric hindrance from the sulfinyl moiety .

- Data Contradiction : Some studies report reduced yields with bulky ligands, while others achieve high efficiency using microwave-assisted protocols. Replicate under controlled conditions (e.g., inert atmosphere, degassed solvents) to resolve discrepancies .

Q. What computational methods predict the sulfinyl group’s impact on binding affinity to biological targets?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects (e.g., charge distribution at the pyridine N).

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinase targets). Compare binding scores with non-sulfinyl analogs to quantify the sulfinyl group’s contribution .

- Validation : Correlate computational results with in vitro IC₅₀ values from enzyme inhibition assays .

Q. How to address contradictions in reported reaction yields for sulfinyl-directed functionalization?

- Troubleshooting Framework :

Purity Analysis : Verify starting material purity via GC-MS or elemental analysis.

Catalyst Screening : Test Pd(OAc)₂, PdCl₂, and Ni-based catalysts under identical conditions.

Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to identify optimal media .

- Case Study : A 2024 study achieved 85% yield in DMF with PdCl₂(PPh₃)₂, while a 2023 report noted <50% yield in toluene—highlighting solvent polarity as a key variable .

Safety and Stability Considerations

Q. What precautions are necessary for handling 2-Chloro-5-(phenylsulfinyl)pyridine given its reactive chloromethyl groups?

- Safety Protocols :

- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy (similar to 2-Chloro-5-(chloromethyl)pyridine hazards ).

- Store under inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis or oxidation .

- Stability Data : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days, but monitor via HPLC for sulfone formation .

Structural and Mechanistic Studies

Q. How does the sulfinyl group’s conformation affect π-stacking interactions in crystal packing?

- Crystallographic Analysis : Use SHELX-97 or OLEX2 to solve single-crystal structures. The sulfinyl oxygen’s orientation (syn/anti to pyridine N) modulates packing efficiency—critical for designing co-crystals with improved solubility .

Applications in Drug Discovery

Q. What biological assays are suitable for evaluating 2-Chloro-5-(phenylsulfinyl)pyridine derivatives as kinase inhibitors?

- Assay Design :

- In Vitro : Fluorescence-based ADP-Glo™ assay for kinase activity.

- In Silico : Pharmacophore modeling to prioritize derivatives with optimal logP and H-bonding capacity .

- Case Study : A 2025 study linked sulfinyl-induced conformational rigidity to 10-fold higher selectivity for EGFR mutants vs. wild-type .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。